molecular formula C14H14N2O3 B1612675 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide CAS No. 850350-02-6

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide

Cat. No. B1612675
M. Wt: 258.27 g/mol
InChI Key: LXWUZFLJDMBRSI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide, also known as MPBC, is a chemical compound that belongs to the class of hydrazides. It is a white crystalline powder that is soluble in water and organic solvents. MPBC has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.

Biochemical And Physiological Effects

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, such as diabetes and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide also has a low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has some limitations, such as its low solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the use of 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide in scientific research. One potential application is in the development of new drugs for the treatment of cancer, diabetes, and inflammation. 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide may also be used as a tool for studying the mechanisms of cellular processes, such as apoptosis and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide and its potential applications in various fields of scientific research.

Scientific Research Applications

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of other compounds, such as benzothiazoles, benzimidazoles, and quinazolines. 1-(3-Methoxyphenoxy)benzene-3-carbohydrazide has also been used in the development of new drugs for the treatment of cancer, diabetes, and inflammation.

properties

IUPAC Name

3-(3-methoxyphenoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-11-5-3-7-13(9-11)19-12-6-2-4-10(8-12)14(17)16-15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUZFLJDMBRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590161
Record name 3-(3-Methoxyphenoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenoxy)benzene-3-carbohydrazide

CAS RN

850350-02-6
Record name 3-(3-Methoxyphenoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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